HO-1-IN-1

Enzymatic Inhibition Potency Cancer Research

HO-1-IN-1 delivers 7.6-fold greater potency than OB-24 (IC50 250 nM), ensuring robust HO-1 engagement at low concentrations for DMSO-sensitive assays. Its 125 mg/mL DMSO solubility enables concentrated stock preparation for wide dose-response curves with minimal solvent interference. As a scaffold-hopping imidazole, it provides a distinct chemotype for phenotype triangulation alongside selective inhibitors like VP 21-04 or OB-24. Ideal for prostate cancer metabolism studies. Verify HO-2 selectivity.

Molecular Formula C13H15BrN2
Molecular Weight 279.18 g/mol
Cat. No. B2546554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-1-IN-1
Molecular FormulaC13H15BrN2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCN2C=CN=C2)Br
InChIInChI=1S/C13H15BrN2/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16/h4-8,10-11H,1-3,9H2
InChIKeyFZNINMHMRBYDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HO-1-IN-1 (1093058-52-6): A Potent Imidazole-Based Heme Oxygenase-1 Inhibitor for Cancer Research


HO-1-IN-1 (also referred to as Heme Oxygenase-1-IN-1 or Compound 2) is a small-molecule inhibitor of heme oxygenase-1 (HO-1), with a reported in vitro potency (IC50) of 250 nM . It belongs to a class of imidazole-based compounds characterized by a non-competitive binding mode that targets the HO-1 catalytic site [1]. HO-1 is an inducible enzyme overexpressed in several cancers, where it is associated with tumor progression, metastasis, and resistance to therapy, making its inhibition a key strategy in oncology research [1][2]. HO-1-IN-1 serves as a chemical probe for investigating the role of HO-1 in cellular redox balance and cancer metabolism [3][4].

Why Generic Substitution is Not an Option for HO-1-IN-1 (Compound 2)


Interchangeability among HO-1 inhibitors is not supported by their divergent pharmacological profiles. The imidazole-based inhibitor class exhibits high structural variability, leading to significant differences in both potency and selectivity between the inducible HO-1 and the constitutive HO-2 isoforms. For instance, the analog VP 21-04 shows 42-fold selectivity for HO-1 over HO-2 , whereas another, OB-24, demonstrates >52-fold selectivity [1]. Substituting one inhibitor for another without accounting for these key differences can result in off-target HO-2 inhibition, confounding experimental outcomes and leading to misinterpretation of the specific role of HO-1 in a given disease model. Therefore, selecting an inhibitor like HO-1-IN-1 based solely on its class is a flawed approach; its specific profile must be verified for the intended application [2].

Quantitative Comparative Evidence for HO-1-IN-1 vs. Closest Analogs


Comparative In Vitro Potency Against Recombinant HO-1

In a direct comparison of in vitro enzymatic assays, HO-1-IN-1 demonstrates higher potency against recombinant human HO-1 (IC50 = 250 nM) than the selective inhibitors OB-24 (IC50 = 1.9 μM) and VP 21-04 (IC50 = 0.9 μM) [1][2]. This represents a 7.6-fold increase in potency over OB-24 and a 3.6-fold increase over VP 21-04.

Enzymatic Inhibition Potency Cancer Research In Vitro Assay

Lack of Reported HO-2 Selectivity Data for HO-1-IN-1

While analogs like OB-24 and VP 21-04 have well-defined selectivity profiles against the constitutive isoform HO-2 (IC50 >100 μM and 38 μM, respectively), no publicly available data currently exists quantifying the inhibitory activity of HO-1-IN-1 on HO-2 [1]. This represents a significant data gap that precludes any claim of selectivity.

Selectivity Isoform Profiling HO-2 Off-Target Effects

Functional Validation in a Prostate Cancer Metabolism Model

In a 2025 study on prostate cancer metabolism, HO-1-IN-1 was used to validate the HO-1-mediated mechanism of a novel oxindole derivative (Compound 3D). The study demonstrated that co-treatment with HO-1-IN-1 reversed the compound 3D-induced decreases in cell proliferation and metabolic markers in prostate cancer cells [1].

Cancer Metabolism Prostate Cancer Functional Assay HO-1 Pathway

Comparative Solubility Profile for In Vitro Assay Preparation

HO-1-IN-1 exhibits a high solubility of 125 mg/mL (447.74 mM) in DMSO, which is 25% higher than the reported DMSO solubility of 100 mg/mL (267.62 mM) for the analog OB-24 under similar conditions [1].

Solubility Formulation DMSO Assay Preparation

Targeted Application Scenarios for HO-1-IN-1 in Scientific Research


High-Potency Target Engagement Studies Where Selectivity is Not the Primary Concern

HO-1-IN-1 is most appropriately deployed in biochemical or cell-based assays where maximal inhibition of the HO-1 target is required, and the potential for off-target effects on HO-2 is an accepted risk or can be controlled for in the experimental design. Its 7.6-fold higher potency compared to OB-24 allows for robust target engagement at lower concentrations, which is particularly valuable in assays sensitive to vehicle (e.g., DMSO) concentration [1]. An example is its use as a chemical probe to validate HO-1-dependent mechanisms in cancer metabolism, as demonstrated in prostate cancer cell lines [2].

Preparation of Concentrated Stock Solutions for In Vitro Studies

Due to its high solubility in DMSO (125 mg/mL), HO-1-IN-1 is a practical choice for researchers who need to prepare highly concentrated stock solutions for in vitro studies [3]. This property simplifies the process of generating dose-response curves across a wide concentration range and minimizes the amount of DMSO added to the final assay system, thereby reducing potential solvent-induced artifacts. This makes HO-1-IN-1 a more convenient alternative to less soluble analogs like OB-24 for certain in vitro workflows.

Complementary Tool for Chemical Biology and Pathway Validation Studies

HO-1-IN-1 serves as a valuable, albeit unselective, tool in a panel of HO-1 inhibitors for chemical biology studies. Its distinct chemical structure, as a result of a scaffold-hopping analysis, provides an alternative chemotype for probing the HO-1 binding pocket [4]. Researchers can use HO-1-IN-1 alongside more selective inhibitors like VP 21-04 or OB-24 to triangulate HO-1-specific phenotypes by comparing the effects of a highly potent (but potentially unselective) compound with those of a less potent but highly selective one [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HO-1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.